Standard Molar Enthalpies of Combustion and Sublimation Differentiate 3-Methoxy-4-nitrobenzoic Acid from Its Positional Isomers
The crystalline precursor to the target benzoyl chloride, 3-methoxy-4-nitrobenzoic acid, exhibits significantly different standard molar enthalpies of combustion and sublimation compared to its positional isomers 4-methoxy-3-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid. These thermodynamic parameters are intrinsic to the crystal lattice and reflect unique intermolecular interactions dictated by the substitution pattern [1]. Since the benzoyl chloride is generated directly from the acid, these stability differences have implications for raw material handling, storage, and the energy budget of the chlorination step.
| Evidence Dimension | Standard molar enthalpy of combustion (crystalline, −ΔcH°m) |
|---|---|
| Target Compound Data | 3565.7 ± 6.4 kJ·mol⁻¹ (3-methoxy-4-nitrobenzoic acid) |
| Comparator Or Baseline | 4-methoxy-3-nitrobenzoic acid: 3571.0 ± 3.7 kJ·mol⁻¹; 3-methoxy-2-nitrobenzoic acid: 3597.1 ± 2.1 kJ·mol⁻¹ |
| Quantified Difference | 5.3 kJ·mol⁻¹ lower than 4-MeO-3-NO₂ isomer; 31.4 kJ·mol⁻¹ lower than 3-MeO-2-NO₂ isomer |
| Conditions | Static bomb combustion calorimetry in oxygen, T = 298.15 K, p° = 0.1 MPa |
Why This Matters
A lower enthalpy of combustion indicates a more thermodynamically stable crystalline phase, which can reduce decomposition risk during long-term storage and lower the activation energy barrier for subsequent processing, directly influencing procurement decisions for process chemistry campaigns.
- [1] Ribeiro da Silva, M. A. V., Matos, M. A. R., Monte, M. J. S., Hillesheim, D. M., Marques, M. C. P. O., & Vieira, N. F. T. G. (1999). Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of three methoxy-nitrobenzoic acids. Journal of Chemical Thermodynamics, 31(11), 1429–1441. View Source
